
Ticarcillin-clavulanic acid
Descripción general
Descripción
Ticarcillin-clavulanic acid is a combination antibiotic consisting of ticarcillin, a beta-lactam antibiotic, and clavulanic acid, a beta-lactamase inhibitor. This combination enhances the spectrum of action and restores efficacy against ticarcillin-resistant bacteria that produce certain beta-lactamases . Ticarcillin is a carboxypenicillin, while clavulanic acid is derived from Streptomyces clavuligerus .
Synthetic Routes and Reaction Conditions:
Ticarcillin: Ticarcillin is synthesized from penicillin by introducing a carboxyl group at the alpha position of the side chain.
Clavulanic Acid: Clavulanic acid is produced through fermentation using Streptomyces clavuligerus.
Industrial Production Methods:
Clavulanic Acid: Clavulanic acid is produced industrially through optimized fermentation processes, followed by extraction and purification to achieve the desired purity.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are not commonly employed in its clinical use.
Substitution: The beta-lactam ring in ticarcillin can undergo nucleophilic substitution reactions, which are crucial for its antibacterial activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Major Products:
- The major products formed from these reactions are typically derivatives of ticarcillin and clavulanic acid with modified functional groups .
Chemistry:
- This compound is used in research to study beta-lactamase inhibition and the development of new antibiotics .
Biology:
- It is employed in molecular biology to test the uptake of marker genes into bacteria and to kill Agrobacterium in plant molecular biology .
Medicine:
- Clinically, this compound is used to treat serious bacterial infections, including those caused by Pseudomonas aeruginosa and Proteus vulgaris .
Industry:
Mecanismo De Acción
Ticarcillin’s principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis. Consequently, when the offending bacteria attempt to undergo cell division, cell death occurs . Clavulanic acid inhibits beta-lactamase enzymes that can render ticarcillin ineffective, thereby expanding its coverage .
Comparación Con Compuestos Similares
Carbenicillin: Another carboxypenicillin with a similar spectrum of activity.
Piperacillin: A ureidopenicillin with a broader spectrum of activity.
Amoxicillin-Clavulanic Acid: A combination of amoxicillin and clavulanic acid with similar beta-lactamase inhibition properties.
Uniqueness:
Actividad Biológica
Ticarcillin-clavulanic acid, a combination antibiotic therapy marketed under the brand name Timentin, has gained prominence due to its effectiveness against a broad spectrum of bacterial infections, particularly those caused by beta-lactamase-producing organisms. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
Ticarcillin is a broad-spectrum penicillin antibiotic effective against various Gram-negative bacteria. Clavulanic acid is a beta-lactamase inhibitor that protects ticarcillin from degradation by bacterial enzymes, enhancing its efficacy. The combination is particularly useful in treating infections caused by resistant strains.
The synergy between ticarcillin and clavulanic acid arises from their complementary mechanisms:
- Ticarcillin binds to penicillin-binding proteins (PBPs) in bacterial cell walls, disrupting cell wall synthesis and leading to cell lysis.
- Clavulanic acid inhibits beta-lactamases, enzymes produced by some bacteria that confer resistance to beta-lactam antibiotics. This inhibition allows ticarcillin to remain active against otherwise resistant strains .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens, including:
Pathogen | Susceptibility |
---|---|
Escherichia coli | Susceptible |
Klebsiella pneumoniae | Susceptible |
Pseudomonas aeruginosa | Variable (some resistant) |
Staphylococcus aureus | Susceptible |
Bacteroides fragilis | Susceptible |
The presence of clavulanic acid significantly enhances the activity of ticarcillin against beta-lactamase-producing bacteria .
Clinical Efficacy
A clinical study involving 43 patients with various severe infections reported a high clinical cure rate of 88% when treated with this compound. The infections included pneumonia, bacteremia, and urinary tract infections. Notably:
- 44 out of 50 episodes resulted in clinical cures.
- Minimal adverse effects were reported, primarily mild eosinophilia and oral candidiasis .
Case Studies
-
Severe Infections in Immunocompromised Patients :
A study treated 40 patients suffering from life-threatening infections with Timentin (5 g ticarcillin + 200 mg clavulanate). The results showed: -
Pediatric Oncology :
In a pediatric oncology setting, this compound combined with aminoglycosides achieved a therapeutic success rate of 87% in treating Gram-negative infections among children with febrile neutropenia .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good tissue penetration and distribution:
Aplicaciones Científicas De Investigación
Respiratory Tract Infections
Ticarcillin-clavulanic acid has been effectively used in treating pneumonia in patients with compromised respiratory systems. A study involving 16 patients showed that 11 out of 13 pneumonia cases treated demonstrated clinical improvement, particularly in those with cystic fibrosis .
Urinary Tract Infections
The combination is also indicated for urinary tract infections, especially those caused by resistant strains of bacteria. In a trial involving 40 patients with severe infections, including urinary tract infections, the treatment resulted in a clinical cure in 36 cases .
Intra-abdominal Infections
According to guidelines from the Infectious Diseases Society of America, this compound is recommended for managing community-acquired intra-abdominal infections such as perforated appendicitis .
Bone and Joint Infections
The compound has shown efficacy in treating osteomyelitis and other bone-related infections, where it can target both aerobic and anaerobic bacteria effectively .
Efficacy in Severe Infections
In an open-label study involving 43 hospitalized patients with various severe infections (including bacteremia and osteomyelitis), the combination therapy resulted in 44 clinical cures out of 50 infection episodes. Notably, all tested strains of Staphylococcus aureus were susceptible to this combination .
Pediatric Applications
A study conducted at a pediatric oncology center demonstrated that this compound was as effective as ceftriaxone plus amikacin in treating high-risk infections among children and adolescents. The treatment was well tolerated with no associated toxicity reported .
Microbiological Efficacy
The microbiological profile of this compound shows a broad spectrum of activity against various pathogens:
Pathogen | Susceptibility Rate (%) |
---|---|
Pseudomonas aeruginosa | 54.2 - 66.9 |
Escherichia coli | High |
Staphylococcus aureus | 100 |
Enterobacteriaceae | Variable |
This table summarizes susceptibility rates based on various studies evaluating the efficacy of this compound against common pathogens.
Adverse Effects and Safety Profile
The safety profile of this compound is generally favorable, with minimal adverse reactions reported in clinical trials. Common side effects include eosinophilia and oral candidiasis, but serious allergic reactions are rare . Monitoring is recommended for renal function and electrolytes during prolonged use.
Análisis De Reacciones Químicas
β-Lactamase Inhibition by Clavulanic Acid
Clavulanic acid irreversibly inhibits β-lactamase enzymes through acylation, forming a stable complex that prevents enzymatic degradation of ticarcillin.
Key Mechanism:
-
Structural Reactivity : Clavulanic acid contains a β-lactam ring that binds to the active site of β-lactamases, leading to irreversible inactivation .
-
Enzyme Coverage : Effective against plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1) but not metallo-β-lactamases (Class B) .
Table 1: Enzymatic Targets of Clavulanic Acid
Enzyme Class | Susceptibility | Example Enzymes |
---|---|---|
Class A | High | TEM-1, SHV-1 |
Class C | Moderate | AmpC |
Class D | Variable | OXA enzymes |
Ticarcillin’s Bactericidal Activity
Ticarcillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking.
Reaction Pathway:
-
Binding to PBPs : Ticarcillin acylates PBP-2a/3 in Pseudomonas aeruginosa and other gram-negative bacteria .
-
Cell Lysis : Autolytic enzymes degrade the compromised cell wall .
Table 2: Pharmacodynamic Parameters of Ticarcillin
Parameter | Value | Source |
---|---|---|
Protein Binding | ~45% | |
Half-Life (Adults) | 1.1 hours | |
Urinary Excretion (6 hrs) | 60–70% unchanged |
Metabolic Reactions of Clavulanic Acid
Clavulanic acid undergoes hepatic metabolism, producing two primary metabolites:
Metabolic Pathways:
-
Hydrolysis : Forms 2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrrole-3-carboxylic acid (15.6% of dose) .
-
Oxidation : Yields 1-amino-4-hydroxy-butan-2-one (8.8% of dose) .
Table 3: Clavulanic Acid Metabolism
Parameter | Value | Source |
---|---|---|
Bioavailability | 64% (oral) | |
Volume of Distribution | 12 L | |
Urinary Excretion (6 hrs) | 35–45% unchanged |
Synergistic Pharmacokinetics
Concomitant administration does not alter ticarcillin’s clearance but reduces clavulanic acid’s non-renal clearance at higher doses .
Key Findings:
-
Serum Ratio : Post-administration, ticarcillin:clavulanic acid ratios shift from 25:1 (initial) to 59:1 (4 hours) .
-
Pediatric Kinetics : Neonates exhibit prolonged half-lives (ticarcillin: 4.4 hrs; clavulanate: 1.9 hrs) .
Stability and Degradation Reactions
Propiedades
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2.C8H9NO5/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t7-,8-,9+,12-;6-,7-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMVMWTVLSLJGY-FAJPTIRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235588 | |
Record name | Clavulanic acid mixture with ticarcillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86482-18-0 | |
Record name | Clavulanic acid-ticarcillin mixt. | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86482-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clavulanic acid mixture with Ticarcillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086482180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clavulanic acid mixture with ticarcillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.